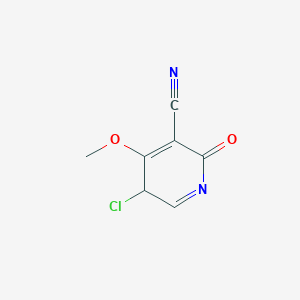

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile

Beschreibung

3-Chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile is a substituted pyridine derivative characterized by a fused oxo group at position 6, a chlorine atom at position 3, a methoxy group at position 4, and a nitrile substituent at position 5. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 212.59 g/mol.

Eigenschaften

Molekularformel |

C7H5ClN2O2 |

|---|---|

Molekulargewicht |

184.58 g/mol |

IUPAC-Name |

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile |

InChI |

InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3,5H,1H3 |

InChI-Schlüssel |

WLVWZQUUETYEFO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=O)N=CC1Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Analysis:

Substituent Effects on Electronic Properties: The methoxy group at position 4 in the target compound acts as an electron-donating group, enhancing electron density at the pyridine ring. Chlorine positioning (3 vs. 4/5) influences electrophilic substitution patterns. For example, chlorine at position 3 (meta to nitrile) in the target compound may direct electrophiles to positions 2 or 6, whereas chlorine at position 4 (para to nitrile) in the compound from favors reactivity at position 5 .

Physical Properties: The hydroxyl group in ’s compound contributes to a high decomposition temperature (317–318°C), likely due to intermolecular hydrogen bonding. In contrast, the methoxy group in the target compound may reduce melting points due to weaker van der Waals interactions . Chromeno-pyridine derivatives () exhibit even higher thermal stability (up to 346°C), attributed to extended conjugation and rigid fused-ring systems .

Reactivity and Applications: The target compound’s nitrile group at position 5 is a reactive site for nucleophilic addition or cyclization reactions, similar to 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (), which undergoes amine substitution to yield bioactive amino derivatives . Chromeno-pyridine derivatives () demonstrate versatility in medicinal chemistry, with amino and halogen substituents enhancing binding to biological targets .

Q & A

Q. Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Acetic anhydride, Vilsmeier-Haack reagent | Generate β-chloroenaldehyde intermediate |

| 2 | Sodium cyanide, DMF, 100°C | Introduce cyano group at position 5 |

| 3 | Methanol/KOH, reflux | Install methoxy group at position 4 |

(Basic) Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

Answer:

Structural validation requires a combination of techniques:

Q. Critical Spectral Markers :

- IR: Strong absorption at ~2200 cm⁻¹ (C≡N stretch).

- UV-Vis: π→π* transitions in the pyridine ring (~270 nm) .

(Advanced) How can computational methods predict the regioselectivity of nucleophilic substitution reactions in this compound?

Answer:

Density Functional Theory (DFT) calculations and molecular docking studies are critical:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-3 chloro group) as reactive sites for nucleophilic attack .

- Transition State Modeling : Use software like Gaussian to calculate activation energies for substitution at C-3 vs. C-5. For example, lower ΔG‡ for Cl substitution at C-3 due to resonance stabilization by the adjacent carbonyl .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar solvents stabilize charged intermediates .

Case Study :

DFT analysis of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile shows a 12 kcal/mol preference for substitution at C-3 over C-6, aligning with experimental yields of >75% for C-3 products .

(Advanced) What strategies resolve contradictions between experimental spectral data and computational models during structural elucidation?

Answer:

Address discrepancies via:

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using GIAO-DFT). Deviations >0.5 ppm suggest misassigned stereochemistry .

- Dynamic Effects : Account for tautomerism or rotameric equilibria (e.g., keto-enol tautomerism affecting carbonyl signals) via variable-temperature NMR .

- Crystallographic Refinement : Use SHELXL to refine X-ray data against conflicting spectral observations. For example, adjust occupancy factors for disordered methoxy groups .

Example :

A reported δ 4.1 ppm (¹H NMR) for -OCH₃ conflicts with DFT-predicted δ 3.9 ppm. VT-NMR at -40°C resolves this by freezing rotameric motion, aligning experimental and computed values .

(Advanced) How can researchers design derivatives of this compound for enhanced biological activity?

Answer:

Methodologies include:

- Bioisosteric Replacement : Replace Cl with CF₃ to improve lipophilicity (logP optimization) .

- Derivatization at Position 5 : React the nitrile group with hydrazines to form amidrazones, enhancing hydrogen-bonding potential .

- Heterocycle Fusion : Use the pyridine core to synthesize fused systems (e.g., pyridopyrimidines via reaction with guanidine), increasing π-stacking interactions .

Q. Table 2: Derivative Design Workflow

| Step | Modification | Biological Target |

|---|---|---|

| 1 | Cl → CF₃ | Kinase inhibition |

| 2 | -CN → -CONH₂ | Antibacterial activity |

| 3 | Fused pyrazole ring | Anticancer activity |

(Basic) What purification techniques are most effective for isolating 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of polar intermediates .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C for crystal growth (purity >95%) .

- HPLC : Employ C18 columns with acetonitrile/water (70:30) to resolve closely eluting impurities .

(Advanced) How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The methoxy group at C-4 shields the adjacent C-5 nitrile, reducing Buchwald-Hartwig amination yields. Use bulky ligands (e.g., XPhos) to mitigate this .

- Electronic Effects : The electron-withdrawing nitrile activates C-6 for Suzuki-Miyaura coupling. Pd(PPh₃)₄ catalyzes aryl boronic acid insertion at C-6 with >80% efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.